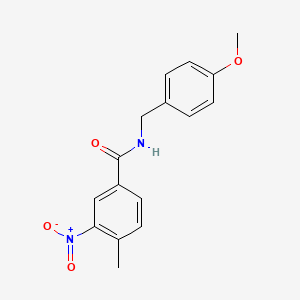

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. MNBA is a small molecule that can be synthesized through various methods, and its mechanism of action is still being studied. In

Applications De Recherche Scientifique

Inhibition of Nucleoside Transport

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide analogs have been explored for their potential in inhibiting nucleoside transport proteins, notably ENT1. Modifications to the benzyl group of 4-nitrobenzylthioinosine derivatives, including the addition of methoxy groups, have shown varying affinities for ENT1, with certain substitutions enhancing the interaction. This research provides a foundation for developing compounds with improved oral absorption and CNS penetration for therapeutic applications related to nucleoside transport inhibition (Tromp et al., 2004).

Protection of Hydroxyl Functions

The 4-nitrobenzyl group, a close relative of the this compound structure, has been utilized for the protection of hydroxyl functions in synthetic chemistry. Its selective removal, in the presence of similar protecting groups, underscores its utility in complex organic syntheses. This versatility highlights the potential of related compounds like this compound in synthetic applications (Kukase et al., 1990).

Photoreactive Model Compounds

Compounds featuring substituted nitrobenzyl groups, akin to this compound, have been designed and synthesized for their photoreactivity. These molecules, through their ether or carbonate linkages, decompose under specific light conditions, offering insights into the development of light-responsive materials and molecular switches (Katritzky et al., 2003).

Amidine Protection for Solution Phase Library Synthesis

The reagent 4-methoxybenzyl-4-nitrophenylcarbonate, which shares structural motifs with this compound, has been applied for the N-protection of amidinonaphthol. Its suitability for multiparallel solution-phase synthesis of substituted benzamidines due to the mildness of deprotection conditions opens avenues for the use of related compounds in library synthesis and drug discovery (Bailey et al., 1999).

Photocatalytic Oxidation

Investigations into the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, a functional analogue of this compound, have shown promising results. These studies provide insights into the mechanisms of selective photocatalytic oxidation, which could be applied to the development of green chemistry processes and environmental remediation techniques (Higashimoto et al., 2009).

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-3-6-13(9-15(11)18(20)21)16(19)17-10-12-4-7-14(22-2)8-5-12/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODJIWKIAVAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)